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molecular formula C13H9NO2S B8540058 5-(1,3-Benzothiazol-2-yl)benzene-1,3-diol

5-(1,3-Benzothiazol-2-yl)benzene-1,3-diol

Cat. No. B8540058
M. Wt: 243.28 g/mol
InChI Key: NPQUBEDZZWKJOJ-UHFFFAOYSA-N
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Patent
US08889881B2

Procedure details

An acetic acid (0.8 mL) and sodium acetate (196.6 mg, 2.40 mmol) were added to a suspension including 3,5-dihydroxybenzaldehyde (91.6 mg, 0.66 mmol) and 2-aminothiophenol (0.095 mL, 0.80 mmol, purity: 90%), and then, the reaction mixture was refluxed for 2 hours. The resultant precipitate was filtered, and the filtered product was washed with water and methylene chloride to obtain a gray solid Compound 21 (78.3 mg, 48.6%).
Quantity
91.6 mg
Type
reactant
Reaction Step One
Quantity
0.095 mL
Type
reactant
Reaction Step Two
Quantity
196.6 mg
Type
reactant
Reaction Step Three
Quantity
0.8 mL
Type
solvent
Reaction Step Three
Yield
48.6%

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].[OH:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([OH:15])[CH:14]=1)[CH:10]=O.[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[SH:23]>C(O)(=O)C>[S:23]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[N:16]=[C:10]1[C:9]1[CH:12]=[C:13]([OH:15])[CH:14]=[C:7]([OH:6])[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
91.6 mg
Type
reactant
Smiles
OC=1C=C(C=O)C=C(C1)O
Step Two
Name
Quantity
0.095 mL
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Step Three
Name
Quantity
196.6 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.8 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered
WASH
Type
WASH
Details
the filtered product was washed with water and methylene chloride

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)C=2C=C(C=C(C2)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 78.3 mg
YIELD: PERCENTYIELD 48.6%
YIELD: CALCULATEDPERCENTYIELD 48.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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